molecular formula C15H22O B3108694 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 167958-78-3

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B3108694
CAS No.: 167958-78-3
M. Wt: 218.33 g/mol
InChI Key: MIQXJEIDSOUAIL-UHFFFAOYSA-N
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Description

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C16H26O It is a derivative of tetrahydronaphthalene, characterized by the presence of multiple methyl groups and a hydroxyl group

Preparation Methods

The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routesIndustrial production methods typically involve catalytic hydrogenation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding the parent hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can modulate cell signaling pathways, leading to changes in cellular behavior and responses .

Comparison with Similar Compounds

1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its hydroxyl group, which plays a crucial role in its chemical behavior and applications.

Properties

IUPAC Name

1,1,4,4,7-pentamethyl-2,3-dihydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8,13,16H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQXJEIDSOUAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(C2(C)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 g (46.2 mmol) of 1,1,4,4,7-pentamenthyl-2-tetralone in 100 mL of ethyl alcohol was added 7 g (185 mmol) of sodium borohydride portionwise over 15 minutes. After the addition was complete the reaction was stirred at room temperature. After 16 hours the reaction mixture was concentrated under reduced pressure and the residue was partitioned between water and ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution with 5-10% ethyl acetate/hexane), followed by crystallization from hexane to afford 4 g (40%) of 3-methyl-6-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.(M+=218).
Name
1,1,4,4,7-pentamenthyl-2-tetralone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 2
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 3
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 4
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 5
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 6
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol

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